JHU37160

DREADD hM4Di Chemogenetics

JHU37160 (J60) is a next-generation, brain-penetrant DREADD agonist developed to overcome the metabolic and off-target limitations of first-generation ligands like CNO. It exhibits ~25-fold higher affinity for hM4Di compared to Compound 21 and selectively displaces [³H]clozapine from DREADDs, not endogenous sites. This ensures neuronal silencing/activation data is free from clozapine metabolite confounds. Ideal for behavioral studies, seizure suppression (26h duration), and companion use with [¹⁸F]JHU37107 PET tracers for longitudinal projection mapping. Select JHU37160 for high-fidelity chemogenetic outcomes.

Molecular Formula C19H20ClFN4
Molecular Weight 358.8 g/mol
Cat. No. B2879511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJHU37160
Molecular FormulaC19H20ClFN4
Molecular Weight358.8 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=C2C=CC=C4F
InChIInChI=1S/C19H20ClFN4/c1-2-24-8-10-25(11-9-24)19-14-4-3-5-15(21)18(14)22-16-7-6-13(20)12-17(16)23-19/h3-7,12,22H,2,8-11H2,1H3
InChIKeySWSCWOSASZXIRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-6-(4-ethylpiperazin-1-yl)-10-fluoro-11H-benzo[b][1,4]benzodiazepine (JHU37160): A Second-Generation DREADD Agonist for Chemogenetic Research


3-Chloro-6-(4-ethylpiperazin-1-yl)-10-fluoro-11H-benzo[b][1,4]benzodiazepine, commonly designated JHU37160 (J60), is a potent and brain-penetrant DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist [1]. Its IUPAC name is 8-chloro-11-(4-ethylpiperazin-1-yl)-4-fluoro-5H-dibenzo[b,e][1,4]diazepine, with a molecular weight of 358.84 g/mol and CAS 2369979-68-8 . Unlike first-generation DREADD agonists such as clozapine-N-oxide (CNO), JHU37160 was developed to address limitations in blood-brain barrier penetrance and off-target metabolism [2]. The compound exhibits high affinity for hM3Dq and hM4Di DREADDs, and is widely employed as a research tool in neuroscience for the remote manipulation of defined neuronal populations .

3-Chloro-6-(4-ethylpiperazin-1-yl)-10-fluoro-11H-benzo[b][1,4]benzodiazepine: Why DREADD Ligands Cannot Be Treated as Interchangeable Commodities


DREADD agonists are often categorized broadly as chemogenetic tools, yet their in vivo performance diverges substantially due to differences in receptor binding affinity, blood-brain barrier penetrance, metabolic fate, and off-target behavioral profiles. Substituting JHU37160 with alternatives like clozapine-N-oxide (CNO), Compound 21 (C21), or clozapine introduces experimental confounds. For instance, CNO is reverse-metabolized to clozapine, a potent antagonist at numerous endogenous neurotransmitter receptors, compromising the specificity of DREADD-mediated neuronal control . While C21 exhibits improved pharmacokinetics over CNO, it demonstrates approximately 25-fold lower affinity for hM4Di DREADDs relative to JHU37160 . Even the closely related analog JHU37152, which shares high in vivo potency with JHU37160, differs in chemical structure and may exhibit distinct pharmacokinetic profiles [1]. Consequently, assuming functional equivalence among DREADD ligands without rigorous comparative validation risks misinterpretation of chemogenetic experiments, particularly in behavioral and in vivo imaging studies. The quantitative evidence below establishes precisely where JHU37160 demonstrates verifiable differentiation from its closest comparators, enabling informed selection for specific research applications.

3-Chloro-6-(4-ethylpiperazin-1-yl)-10-fluoro-11H-benzo[b][1,4]benzodiazepine (JHU37160): Quantitative Differentiation Evidence vs. DREADD Agonist Comparators


3-Chloro-6-(4-ethylpiperazin-1-yl)-10-fluoro-11H-benzo[b][1,4]benzodiazepine Demonstrates 25-Fold Higher Affinity for hM4Di DREADDs Compared to Compound 21

JHU37160 exhibits approximately 25-fold higher binding affinity for the inhibitory hM4Di DREADD relative to the second-generation agonist Compound 21 (C21) . This quantitative difference translates to significantly enhanced in vivo potency at lower administered doses, reducing the risk of off-target behavioral confounds . In mouse brain tissue ex vivo, JHU37160 displays Ki values of 1.9 nM for hM3Dq and 3.6 nM for hM4Di DREADDs, confirming its high-affinity interaction with both major excitatory and inhibitory DREADD subtypes . By contrast, C21's affinity for hM4Di is approximately 25-fold lower . This differentiation is critical for experiments requiring robust inhibition of targeted neuronal populations with minimal compound exposure [1].

DREADD hM4Di Chemogenetics

3-Chloro-6-(4-ethylpiperazin-1-yl)-10-fluoro-11H-benzo[b][1,4]benzodiazepine Exhibits Higher In Vivo Brain Penetrance and DREADD Selectivity Compared to CNO

JHU37160 demonstrates superior blood-brain barrier (BBB) penetrance and in vivo DREADD selectivity relative to the first-generation agonist clozapine-N-oxide (CNO) [1]. In vivo PET imaging studies using [11C]clozapine as a radiotracer show that a low dose of JHU37160 (0.1 mg/kg, IP) effectively displaces radioligand binding to DREADDs in mouse, rat, and non-human primate brain tissue, confirming high CNS exposure and target engagement [2]. In contrast, CNO exhibits poor BBB penetrance and is subject to reverse metabolism to clozapine, which acts as an antagonist at multiple endogenous neurotransmitter receptors, introducing significant off-target variability . The high brain-to-serum concentration ratios achieved with JHU37160 at low doses enable robust DREADD activation while minimizing systemic exposure [2].

Blood-Brain Barrier In Vivo Imaging DREADD

3-Chloro-6-(4-ethylpiperazin-1-yl)-10-fluoro-11H-benzo[b][1,4]benzodiazepine (0.1 mg/kg) Suppresses Seizures in IHKA Mice for 26 Hours, Outperforming Levetiracetam in Duration of Effect

In the intrahippocampal kainic acid (IHKA) mouse model of temporal lobe epilepsy, a single intraperitoneal injection of JHU37160 (0.1 mg/kg) suppressed spontaneous seizures for up to 26 hours in DREADD-expressing mice [1]. This duration of seizure suppression far exceeded that achieved by the standard antiepileptic drug levetiracetam (800 mg/kg), which provided a maximum of 55 ± 9% seizure frequency reduction for only 1.5 hours (p < 0.05) [1]. Furthermore, JHU37160 treatment reduced the length of seizures that did occur for up to 18 hours post-injection, an effect not observed with levetiracetam (p < 0.001) [1]. Notably, the DREADD agonist clozapine (0.1 mg/kg) also suppressed seizures for 34 hours, demonstrating that JHU37160 achieves comparable efficacy while avoiding the confounding pharmacologic profile of clozapine [1].

Epilepsy Chemogenetics Temporal Lobe Epilepsy

3-Chloro-6-(4-ethylpiperazin-1-yl)-10-fluoro-11H-benzo[b][1,4]benzodiazepine Selectively Displaces [3H]Clozapine from DREADDs but Not from Other Clozapine-Binding Sites in Mouse Brain Tissue

In ex vivo autoradiography studies using brain tissue from wild-type and D1-DREADD transgenic mice, JHU37160 (1-1000 nM) selectively displaces [3H]clozapine binding from DREADD-expressing regions while showing negligible displacement from endogenous clozapine-binding sites (e.g., muscarinic, dopaminergic, serotonergic receptors) [1]. At 10 nM, JHU37160 robustly competes against clozapine at DREADDs but not at other clozapine-binding sites . This selectivity profile contrasts sharply with CNO and clozapine, which exhibit significant off-target binding due to metabolic conversion or inherent pharmacology . The selective displacement confirms that JHU37160's in vivo effects are mediated predominantly through DREADD activation rather than via unintended modulation of endogenous neurotransmitter systems [1].

Receptor Selectivity Ex Vivo Binding DREADD

3-Chloro-6-(4-ethylpiperazin-1-yl)-10-fluoro-11H-benzo[b][1,4]benzodiazepine Shows Dose-Dependent In Vivo Effects: Effective at 0.01-0.3 mg/kg in Rats, with Sedation at High Doses (3-10 mg/kg)

JHU37160 demonstrates a clear dose-response relationship in vivo across multiple behavioral paradigms. In transgenic rats expressing hM3Dq DREADDs in tyrosine hydroxylase (TH)-positive neurons, JHU37160 (0.01-0.3 mg/kg, IP) significantly increases hM3Dq-stimulated locomotion without affecting wild-type controls . Conversely, in D1-hM3Dq and D1-hM4Di transgenic mice, JHU37160 (0.01-1 mg/kg, IP) selectively inhibits locomotor activity, confirming functional DREADD activation . However, at higher doses (3 mg/kg in rats; 10 mg/kg in mice), JHU37160 produces off-target effects, including increased responding in wild-type controls [1] and sedation with total lack of operant responding . In a head-to-head comparison with CNO, JHU37160 achieved comparable behavioral suppression at ~10-fold lower doses (0.3 mg/kg J60 vs. 5 mg/kg CNO), underscoring its enhanced in vivo potency [1].

In Vivo Pharmacology Behavioral Neuroscience DREADD

3-Chloro-6-(4-ethylpiperazin-1-yl)-10-fluoro-11H-benzo[b][1,4]benzodiazepine (JHU37160): Recommended Application Scenarios for Chemogenetic and Neuroscience Research


Chemogenetic Inhibition of Neuronal Populations in Behavioral Studies Requiring Minimal Off-Target Confounds

JHU37160 is the preferred DREADD agonist for experiments demanding robust hM4Di-mediated neuronal silencing with minimal interference from off-target receptor binding or metabolic byproducts. Its 25-fold higher affinity for hM4Di relative to Compound 21 and its selective displacement of [3H]clozapine from DREADDs but not endogenous binding sites [1] ensure that observed behavioral changes—such as suppressed locomotor activity in D1-hM4Di mice at 0.01-1 mg/kg —are attributable to DREADD activation rather than non-specific pharmacology. Researchers should employ doses in the 0.01-0.3 mg/kg range in rats or 0.01-1 mg/kg in mice to avoid the sedative effects observed at high doses [2]. This compound is particularly suited for studies of motivated behavior, anxiety, and reward processing where CNO's reverse metabolism to clozapine introduces unacceptable variability [3].

Longitudinal In Vivo PET Imaging of DREADD Expression and Neuronal Projection Mapping

JHU37160's high brain penetrance and potent in vivo target engagement make it an ideal companion ligand for non-invasive DREADD imaging studies. When combined with the PET radiotracer [18F]JHU37107, JHU37160 (0.1 mg/kg, IP) effectively blocks [11C]clozapine binding to DREADDs in rodent and non-human primate brain, enabling quantitative assessment of DREADD expression and long-range neuronal projections [4]. The compound's ability to achieve high brain-to-serum concentration ratios at low doses facilitates longitudinal imaging protocols without confounding accumulation or toxicity [4]. This application is critical for translational neuroscience programs seeking to validate DREADD-based therapies or map neural circuits non-invasively over time.

Chemogenetic Seizure Suppression in Preclinical Epilepsy Models

For researchers investigating chemogenetic approaches to drug-resistant epilepsy, JHU37160 offers a unique combination of long-lasting seizure suppression (26 hours after a single 0.1 mg/kg IP dose) and favorable selectivity profile [5]. In the IHKA mouse model of temporal lobe epilepsy, JHU37160 reduced both seizure frequency and duration, outperforming levetiracetam in duration of effect while matching the efficacy of clozapine without the latter's broad receptor antagonism [5]. This makes JHU37160 the ligand of choice for proof-of-concept studies evaluating DREADD-mediated seizure control, particularly where extended observation windows are required or where clozapine's off-target effects would confound interpretation of therapeutic outcomes [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for JHU37160

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.